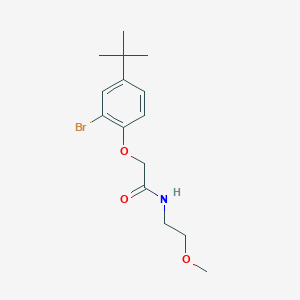
2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research. In
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been suggested that it may act by inhibiting the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of this compound in humans are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide in lab experiments is that it has been shown to have anti-inflammatory and analgesic effects in animal models, which may make it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to develop drugs that target specific pathways.
Direcciones Futuras
There are several future directions for the study of 2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide. One direction is to further investigate its mechanism of action, in order to better understand how it produces its anti-inflammatory and analgesic effects. Another direction is to study its potential use in the treatment of cancer, in order to determine whether it may be an effective anticancer agent. Additionally, it may be useful to investigate the potential side effects of this compound, in order to better understand its safety profile. Finally, it may be useful to study the potential use of this compound in combination with other drugs, in order to determine whether it may have synergistic effects.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide involves the reaction of 3-chlorophenol with 4-methoxybenzylamine in the presence of sodium hydride and N,N-dimethylformamide. The resulting product is then reacted with 2-bromo-N-(propan-2-yl)propanamide in the presence of potassium carbonate and N,N-dimethylformamide. The final product is obtained through purification and isolation by column chromatography.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide has been studied for its potential pharmacological properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C17H18ClNO3 |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
2-(3-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C17H18ClNO3/c1-12(22-16-5-3-4-14(18)10-16)17(20)19-11-13-6-8-15(21-2)9-7-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
Clave InChI |
UEJPQYQPLCAFDK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)OC2=CC(=CC=C2)Cl |
SMILES canónico |
CC(C(=O)NCC1=CC=C(C=C1)OC)OC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)

![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)

![N-(2,3-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296236.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296238.png)
![4-[3-(2-furanylmethyl)-4-oxo-2-thiazolidinyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B296240.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296241.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296242.png)
![2-[(4-methoxybenzyl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B296245.png)